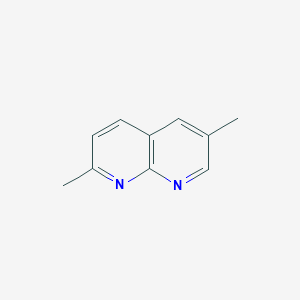

2,6-Dimethyl-1,8-naphthyridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,6-dimethyl-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-9-4-3-8(2)12-10(9)11-6-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHYFUIQTGCNJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344045 | |

| Record name | 2,6-dimethyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14757-45-0 | |

| Record name | 2,6-Dimethyl-1,8-naphthyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014757450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-dimethyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIMETHYL-1,8-NAPHTHYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DP00DLD1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and characterization of 2,6-Dimethyl-1,8-naphthyridine

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dimethyl-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The core of this molecule is a nitrogen-containing heterocyclic compound, a scaffold that is of significant interest in medicinal chemistry and materials science due to the diverse biological and optical properties of its derivatives.[1][2] This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and a structured approach to its characterization.

Synthesis of this compound

The most common and versatile method for the synthesis of the 1,8-naphthyridine core is the Friedländer Annulation.[2][3] This reaction involves an acid or base-catalyzed condensation followed by a cyclodehydration between an aromatic 2-aminoaldehyde or ketone and a carbonyl compound possessing a reactive α-methylene group.[4] For the synthesis of this compound, the logical precursors are 2-Amino-6-methylnicotinaldehyde and an acetone equivalent.

Recent advancements in green chemistry have led to the development of more environmentally benign protocols, utilizing water as a solvent or solvent-free conditions, which offer high yields, operational simplicity, and reduced pollution.[1][4][5]

Logical Synthesis Pathway

The synthesis of this compound via the Friedländer Annulation is depicted below. The reaction proceeds through an initial aldol-type condensation between the amino group of 2-amino-6-methylnicotinaldehyde and the α-carbon of acetone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic naphthyridine ring system.

Caption: Friedländer synthesis of this compound.

Experimental Protocols

While a specific protocol for this compound is not detailed in the surveyed literature, the following is a representative experimental protocol adapted from highly efficient, green methodologies reported for structurally similar 1,8-naphthyridines.[1][5]

Protocol: Water-Based Synthesis Catalyzed by Choline Hydroxide

-

Reaction Setup: To a 25 mL round-bottom flask, add 2-amino-6-methylnicotinaldehyde (10 mmol, 1.36 g) and acetone (10 mmol, 0.74 mL).

-

Solvent and Catalyst Addition: Add 10 mL of deionized water to the flask, followed by choline hydroxide (1 mol%, ~0.06 mL of a 45% wt. solution in water).

-

Reaction Execution: Equip the flask with a magnetic stir bar and a reflux condenser. Stir the reaction mixture vigorously under a nitrogen atmosphere in a preheated water bath at 50°C.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane). The reaction is typically complete within 6-10 hours.[1]

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the aqueous solution. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water and dry under vacuum. If necessary, recrystallize the crude product from a suitable solvent like ethanol or acetonitrile to obtain the pure this compound.

Data Presentation: Synthesis Methodologies

The following table summarizes various catalytic systems that have been successfully employed for the Friedländer synthesis of 1,8-naphthyridine derivatives.

| Catalyst | Solvent | Temperature | Reaction Time | Yield | Key Features |

| Choline Hydroxide | Water | 50°C | 6-10 h | >90% | Gram-scale synthesis, metal-free, green solvent.[1][5] |

| CeCl₃·7H₂O | Solvent-Free | Room Temp. | 10-20 min | ~95% | Solvent-free grinding, rapid, reusable catalyst.[4] |

| [Bmmim][Im] | Ionic Liquid | 80°C | 24 h | High | Green solvent and catalyst, reusable.[2][6] |

| Traditional Methods | Alcohols/DMF | Reflux | 12-48 h | Variable | Often require harsh acid/base catalysts and organic solvents.[2][4] |

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. This involves a combination of physical measurements and spectroscopic analysis.

Characterization Workflow

The logical workflow for the characterization of the final product is outlined in the diagram below.

Caption: Workflow for the characterization of this compound.

Physicochemical Properties

The fundamental properties of the target compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| Appearance | Expected to be a solid at room temperature.[7] |

| CAS Number | 14757-45-0 |

Spectroscopic Data

The following tables outline the expected spectroscopic data for this compound based on its chemical structure and data from similar compounds.

Table: ¹H NMR Data (Expected) (Solvent: CDCl₃ or DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5-9.0 | Doublet | 1H | Aromatic H (H4 or H5) |

| ~7.8-8.2 | Doublet | 1H | Aromatic H (H5 or H4) |

| ~7.2-7.5 | Singlet/Doublet | 1H | Aromatic H (H3 or H7) |

| ~7.0-7.3 | Singlet/Doublet | 1H | Aromatic H (H7 or H3) |

| ~2.6-2.8 | Singlet | 3H | Methyl H (C2-CH₃) |

| ~2.5-2.7 | Singlet | 3H | Methyl H (C6-CH₃) |

Table: ¹³C NMR Data (Expected) (Solvent: CDCl₃ or DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~155-165 | C2, C8a |

| ~150-155 | C4a, C6 |

| ~135-140 | C4, C5 |

| ~120-125 | C3, C7 |

| ~20-25 | C2-CH₃, C6-CH₃ |

Table: IR and Mass Spectrometry Data (Expected)

| Technique | Data Type | Expected Values & Interpretation |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3050-3100: Aromatic C-H stretch. ~2900-3000: Aliphatic C-H stretch. ~1580-1620: C=C and C=N ring stretching. ~1400-1500: Aromatic ring vibrations. |

| Mass Spectrometry (EI) | m/z | 158: [M]⁺ (Molecular Ion). 143: [M-CH₃]⁺ (Loss of a methyl group). |

Characterization Protocols

-

Melting Point: The melting point is determined using a standard melting point apparatus with a calibrated thermometer. The sample is placed in a capillary tube and heated slowly, with the range from the first appearance of liquid to complete liquefaction being recorded.[4]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or higher).[8] The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. 2D NMR experiments like COSY and HSQC can be performed to confirm proton-proton and proton-carbon correlations, respectively.[9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.[8]

-

Mass Spectrometry (MS): Low-resolution mass spectra are obtained using an electron ionization (EI) source to determine the molecular weight and fragmentation pattern.[11] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

References

- 1. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 4. connectjournals.com [connectjournals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2,7-Dimethyl-1,8-naphthyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000014) [hmdb.ca]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of 2,7-Dimethyl-1,8-naphthyridine

Notice: While the requested analysis was for 2,6-Dimethyl-1,8-naphthyridine, a comprehensive literature search found detailed, peer-reviewed crystal structure data exclusively for the closely related isomer, 2,7-Dimethyl-1,8-naphthyridine . This guide provides a full technical analysis of this compound, for which extensive experimental data is available.

This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the crystal structure analysis of 2,7-Dimethyl-1,8-naphthyridine. Naphthyridines are a class of heterocyclic compounds recognized for their wide-ranging applications in medicine and molecular recognition chemistry.[1] Understanding their solid-state structure is crucial for the rational design of new materials and pharmaceutical agents.

Crystallographic Data Summary

The crystal structure of 2,7-Dimethyl-1,8-naphthyridine has been determined by single-crystal X-ray diffraction. The key crystallographic parameters and data collection details are summarized in the table below.

| Parameter | Value | Citation |

| Empirical Formula | C₁₀H₁₀N₂ | [1] |

| Formula Weight (Mr) | 158.20 | [1] |

| Temperature (T) | 100 K | [1] |

| Radiation | Mo Kα | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | F d d 2 | [1] |

| Unit Cell Dimensions | ||

| a | 13.3977 (2) Å | [1] |

| b | 19.3492 (4) Å | [1] |

| c | 6.3089 (1) Å | [1] |

| Volume (V) | 1635.49 (5) ų | [1] |

| Z (Molecules per unit cell) | 8 | [1] |

| Absorption Coefficient (μ) | 0.08 mm⁻¹ | [1] |

| Crystal Size | 0.57 × 0.41 × 0.24 mm | [1] |

| Reflections Collected | 15454 | [1] |

| Independent Reflections | 1153 | [1] |

| R_int | 0.024 | [1] |

Experimental Protocols

Synthesis

The title compound, 2,7-dimethyl-[1][2]naphthyridine, was synthesized following established literature procedures.[1] One common method involves the Conard-Limpach reaction of 6-methyl-2-aminopyridine with ethyl acetoacetate in the presence of polyphosphoric acid, followed by a ring transformation at high temperature.[3]

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction were obtained via slow evaporation. The detailed procedure is as follows:

-

10 mg of the synthesized 2,7-Dimethyl-1,8-naphthyridine was placed in a sample bottle.[1]

-

The compound was fully dissolved in chloroform (CHCl₃).[1]

-

The solution was left undisturbed, allowing the solvent to evaporate slowly at ambient temperature.

-

This process yielded colorless, block-shaped crystals.[1]

X-ray Data Collection and Structure Refinement

The determination of the crystal structure was performed using a single-crystal X-ray diffractometer.

-

Data Collection: A Bruker SMART APEXII CCD area-detector diffractometer was used for data collection at a temperature of 100 K.[1]

-

Absorption Correction: A multi-scan absorption correction was applied to the collected data using the SADABS program.[1]

-

Structure Solution and Refinement: The structure was solved and refined using standard crystallographic software. All hydrogen atoms were positioned geometrically and refined using a riding model.[1]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the key intermolecular interactions that define the crystal structure of 2,7-Dimethyl-1,8-naphthyridine.

Structural Analysis

The single-crystal X-ray diffraction study reveals several key structural features of 2,7-Dimethyl-1,8-naphthyridine.

-

Molecular Geometry: The asymmetric unit of the crystal contains one-half of a molecule, with two shared carbon atoms situated on a twofold rotation axis.[1] The fused pyridine rings of the 1,8-naphthyridine core are nearly coplanar, exhibiting a small dihedral angle of just 0.42 (3)° between them.[1]

-

Supramolecular Assembly: In the crystal, individual molecules are not isolated but are organized into infinite chains extending along the c-axis.[1] This assembly is primarily driven by intermolecular C—H⋯N hydrogen bonds. These hydrogen bonds create specific ring motifs designated as R²₂(8) in graph-set notation.[1]

-

Stabilizing Interactions: The crystal structure is further stabilized by C—H⋯π interactions, where hydrogen atoms from one molecule interact with the electron-rich π-system of the aromatic rings of an adjacent molecule.[1] These collective non-covalent interactions define the three-dimensional packing and overall stability of the crystal lattice.

References

Physical and chemical properties of 2,6-Dimethyl-1,8-naphthyridine

An In-depth Technical Guide to 2,6-Dimethyl-1,8-naphthyridine

This guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes key data, outlines experimental protocols, and visualizes relevant pathways and workflows.

Core Chemical Properties

This compound is a heterocyclic aromatic compound belonging to the naphthyridine family, which are isomers of diazanaphthalene. The 1,8-naphthyridine scaffold, in particular, has garnered significant interest in medicinal chemistry due to its wide range of biological activities.[1][2]

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 14757-45-0 | [3] |

| Molecular Formula | C₁₀H₁₀N₂ | [3][4] |

| Molecular Weight | 158.20 g/mol | [3][4] |

| Appearance | Solid | |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| pKa | Data not available | N/A |

Note: For comparison, the parent compound 1,8-naphthyridine has a melting point of 98–99 °C.[5]

Spectroscopic Data

While specific spectral data for this compound is not extensively published, analysis of related structures provides insight into expected spectral characteristics.

Table 2: Expected Spectroscopic Characteristics

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals for aromatic protons on the naphthyridine core are expected in the δ 7.0-9.0 ppm range. Two distinct singlets corresponding to the two methyl groups (C2-CH₃ and C6-CH₃) would appear in the upfield region, typically δ 2.5-3.0 ppm. |

| ¹³C NMR | Aromatic carbon signals would be present in the δ 110-160 ppm range. Signals for the two methyl carbons are expected in the δ 20-30 ppm region. |

| Mass Spectrometry | The exact mass is 158.0844 g/mol .[3] The molecular ion peak (M⁺) would be observed at m/z = 158. |

| Infrared (IR) | Characteristic peaks for C=C and C=N stretching of the aromatic rings would be observed around 1500-1600 cm⁻¹. C-H stretching from the aromatic and methyl groups would appear around 2900-3100 cm⁻¹. |

Synthesis and Experimental Protocols

The 1,8-naphthyridine scaffold is commonly synthesized via several classic reactions, including the Friedländer, Skraup, and Gould-Jacobs reactions.[6][7] The Friedländer synthesis is often considered one of the most effective and straightforward methods.[7][8]

Proposed Friedländer Synthesis of this compound

This protocol is adapted from established methods for similar 1,8-naphthyridine derivatives and represents a viable route for gram-scale synthesis.[9][10] The reaction involves the acid- or base-catalyzed condensation of an ortho-aminoaryl aldehyde with a compound containing an α-methylene ketone.

Experimental Workflow

Caption: Proposed workflow for the Friedländer synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, combine 2-amino-6-methylnicotinaldehyde (1 equivalent) and acetone (1 equivalent) in water.[10]

-

Catalysis: Add a catalytic amount of a suitable base, such as choline hydroxide (e.g., 1 mol%).[10] Basic ionic liquids have also been shown to be effective.[7] Alternatively, acid catalysts like CeCl₃·7H₂O can be used, sometimes under solvent-free grinding conditions.[8]

-

Reaction: Stir the mixture under an inert nitrogen atmosphere. Gently heat the reaction to approximately 50 °C for 6-8 hours.[10]

-

Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed.[8][9]

-

Workup and Isolation: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration, washed with cold water, and dried.[8] Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) or column chromatography.[11]

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Biological Activity and Signaling Pathways

While specific studies on this compound are limited, the 1,8-naphthyridine scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1][2] Derivatives have been investigated for numerous therapeutic applications.

The diverse biological effects of 1,8-naphthyridine derivatives stem from their ability to interact with various cellular targets and signaling pathways.

Caption: Biological activities and associated signaling pathways of the 1,8-naphthyridine scaffold.

-

Anticancer Activity: Naphthyridine derivatives have shown potent anticancer properties. Their mechanisms often involve interference with critical cell signaling pathways such as WNT, AKT/mTOR, ERK, and JNK, which are crucial for cancer cell proliferation and survival.[12][13]

-

Anti-inflammatory Effects: Many derivatives exhibit significant anti-inflammatory activity by reducing the production of pro-inflammatory mediators. This includes decreasing nitric oxide (NO) production and down-regulating the secretion of cytokines like IL-6 and TNF-α.[13] They can also inhibit enzymes like iNOS and COX-2.[12][13]

-

Antimicrobial and Antiviral Activity: The 1,8-naphthyridine core is famously part of nalidixic acid, a foundational antibiotic.[13] This has led to extensive research into new derivatives with broad-spectrum antimicrobial and antiviral properties.[1][2]

-

Neurological Applications: The scaffold has shown potential for treating neurodegenerative disorders, with some derivatives being explored for conditions like Alzheimer's disease.[1][2]

References

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]

- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 7. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. connectjournals.com [connectjournals.com]

- 9. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Discovery and Enduring Legacy of Naphthyridine Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthyridines, a class of heterocyclic aromatic compounds composed of two fused pyridine rings, represent a cornerstone in medicinal chemistry and materials science. Their structural diversity, arising from the six possible arrangements of the two nitrogen atoms within the bicyclic framework, has given rise to a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery and historical development of naphthyridine isomers, detailed experimental protocols for their synthesis, a compilation of their spectroscopic properties, and an exploration of their roles in various signaling pathways.

A Historical Overview of Naphthyridine Isomers

The journey into the world of naphthyridines began in 1893 with Reissert's synthesis of the first derivative of a 1,8-naphthyridine.[1] However, it was not until 1927 that the unsubstituted parent 1,5- and 1,8-naphthyridines were first synthesized.[2] The family of six fundamental naphthyridine isomers was completed in the mid-20th century, with the synthesis of 1,6-, 1,7-, and 2,7-naphthyridines in 1958, followed by the isolation of 2,6-naphthyridine in 1965.[2]

The nomenclature of these isomers has evolved over time, with early literature referring to them as "pyridopyridines" or "benzodiazines". The term "naphthyridine" was officially adopted by Chemical Abstracts in 1936, solidifying its use in the scientific community.[1]

Key Synthetic Methodologies

The construction of the naphthyridine core has been achieved through various synthetic strategies, many of which are adaptations of classical quinoline syntheses. The Skraup, Friedländer, Combes, and Doebner-von Miller reactions are among the most prominent methods employed.

The Skraup Reaction

The Skraup reaction is a powerful method for the synthesis of quinolines and has been successfully adapted for the preparation of several naphthyridine isomers. The reaction typically involves the treatment of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.

Generalized Experimental Protocol for the Skraup Synthesis of 1,5-Naphthyridine:

A mixture of 3-aminopyridine, glycerol, concentrated sulfuric acid, and an oxidizing agent (such as nitrobenzene or arsenic acid) is heated. The reaction is often vigorous and requires careful temperature control. After the initial reaction, the mixture is diluted with water and neutralized to precipitate the crude product. Purification is typically achieved through steam distillation and subsequent recrystallization or chromatography.

The Friedländer Annulation

The Friedländer synthesis provides a versatile route to quinolines and has been extensively used for the preparation of 1,8-naphthyridines. This method involves the condensation of a 2-aminonicotinaldehyde or a related ketone with a compound containing a reactive α-methylene group.

Detailed Experimental Protocol for the Friedländer Synthesis of 2-Methyl-1,8-naphthyridine: [3]

To a stirred solution of 2-aminonicotinaldehyde (0.5 mmol) in water (1 mL) is added acetone (1.5 mmol) followed by a catalytic amount of choline hydroxide (1 mol %). The reaction mixture is stirred under a nitrogen atmosphere at 50 °C for 6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the mixture is extracted with ethyl acetate, and the organic layer is concentrated under reduced pressure to yield the product.

The Combes Synthesis

The Combes synthesis offers a route to quinolines through the acid-catalyzed cyclization of a β-diketone with an aniline. This method has been applied to the synthesis of various naphthyridine isomers.

Generalized Experimental Protocol for the Combes Synthesis:

An aminopyridine is reacted with a β-diketone in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The mixture is heated to promote condensation and subsequent cyclization. The reaction is then quenched by pouring it onto ice, and the product is isolated by neutralization and purified by recrystallization or chromatography.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines and has been adapted for naphthyridine synthesis. It involves the reaction of an aniline with α,β-unsaturated carbonyl compounds.

Generalized Experimental Protocol for the Doebner-von Miller Reaction: [4]

An aminopyridine is reacted with an α,β-unsaturated aldehyde or ketone in the presence of a Lewis acid or Brønsted acid catalyst. The reaction mixture is heated, and upon completion, it is worked up by dilution with water, neutralization, and extraction of the product. Purification is then carried out using standard techniques.

Quantitative Data Summary

The following tables summarize key quantitative data for the six parent naphthyridine isomers.

| Naphthyridine Isomer | Year of First Synthesis of Unsubstituted Isomer | Melting Point (°C) |

| 1,5-Naphthyridine | 1927 | 75 |

| 1,6-Naphthyridine | 1958 | 35-37 |

| 1,7-Naphthyridine | 1958 | 62-64 |

| 1,8-Naphthyridine | 1927 | 98-99 |

| 2,6-Naphthyridine | 1965 | 118-119 |

| 2,7-Naphthyridine | 1958 | 91-92 |

| Table 1: Historical Synthesis and Melting Points of Unsubstituted Naphthyridine Isomers. |

| Naphthyridine Isomer | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ |

| 1,5-Naphthyridine | H2/H6: 8.99 (dd), H4/H8: 8.21 (dd), H3/H7: 7.53 (dd) | C2/C6: 150.1, C4/C8: 142.0, C3/C7: 121.5, C4a/C8a: 135.5 |

| 1,6-Naphthyridine | H2: 9.10 (d), H4: 8.28 (d), H5: 8.76 (s), H7: 7.93 (d), H8: 7.52 (d) | C2: 153.2, C3: 121.8, C4: 136.7, C4a: 135.9, C5: 147.8, C7: 118.9, C8: 124.2, C8a: 143.1 |

| 1,7-Naphthyridine | H2: 9.05 (dd), H4: 8.16 (dd), H5: 8.65 (d), H6: 7.54 (d), H8: 9.53 (s) | C2: 152.0, C3: 121.5, C4: 136.5, C4a: 136.1, C5: 149.5, C6: 121.1, C8: 154.2, C8a: 135.2 |

| 1,8-Naphthyridine | H2/H7: 9.07 (dd), H4/H5: 8.18 (dd), H3/H6: 7.49 (dd) | C2/C7: 152.9, C4/C5: 136.9, C3/C6: 121.2, C4a/C8a: 145.7 |

| 2,6-Naphthyridine | H1/H5: 9.21 (s), H3/H7: 8.60 (d), H4/H8: 7.85 (d) | C1/C5: 150.5, C3/C7: 144.3, C4/H8: 119.9, C4a/C8a: 139.0 |

| 2,7-Naphthyridine | H1/H8: 9.25 (s), H3/H6: 8.71 (d), H4/H5: 7.62 (d) | C1/C8: 152.9, C3/C6: 147.1, C4/C5: 119.1, C4a/C8a: 138.5 |

| Table 2: ¹H and ¹³C NMR Spectroscopic Data for Unsubstituted Naphthyridine Isomers. |

| Naphthyridine Isomer | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |

| 1,5-Naphthyridine | 3050, 1580, 1450, 810, 740 | 130 (M+), 103, 76 |

| 1,6-Naphthyridine | 3060, 1590, 1460, 820, 750 | 130 (M+), 103, 76 |

| 1,7-Naphthyridine | 3055, 1585, 1455, 815, 745 | 130 (M+), 103, 76 |

| 1,8-Naphthyridine | 3040, 1575, 1445, 805, 735 | 130 (M+), 103, 76 |

| 2,6-Naphthyridine | 3070, 1600, 1470, 830, 760 | 130 (M+), 103, 76 |

| 2,7-Naphthyridine | 3065, 1595, 1465, 825, 755 | 130 (M+), 103, 77, 76, 50 |

| Table 3: Infrared and Mass Spectrometry Data for Unsubstituted Naphthyridine Isomers.[1] |

Experimental Workflows and Signaling Pathways

The synthesis and purification of naphthyridine isomers generally follow a standardized workflow. The following diagram illustrates a typical sequence of operations.

Naphthyridine derivatives have been shown to interact with and modulate various biological signaling pathways, making them attractive scaffolds for drug development. Some of the key pathways affected include the WNT, AKT/mTOR, ERK, and JNK signaling cascades.

Conclusion

The rich history and versatile chemistry of naphthyridine isomers have positioned them as privileged scaffolds in the pursuit of novel therapeutics and functional materials. From their initial discovery to the development of sophisticated synthetic methodologies, the journey of naphthyridines continues to inspire innovation. The detailed experimental protocols and comprehensive data presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full potential of this remarkable class of heterocyclic compounds. The elucidation of their interactions with key biological pathways further underscores their importance and promises a future of continued discovery and application in the field of drug development.

References

A Theoretical and Computational Guide to 2,6-Dimethyl-1,8-naphthyridine

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2,6-Dimethyl-1,8-naphthyridine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to a lack of specific published computational studies on this compound, this paper presents a detailed analysis of its structural isomer, 2,7-Dimethyl-1,8-naphthyridine, for which experimental crystallographic data is available. This serves as a valuable proxy for understanding the core structural features. Furthermore, this guide outlines the standard computational methodologies employed for the theoretical investigation of 1,8-naphthyridine derivatives, offering a robust framework for future research on the title compound. The document includes structured data tables for key geometric parameters, detailed experimental and theoretical protocols, and visualizations of the molecular structure and computational workflows.

Introduction

The 1,8-naphthyridine scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The substituted analogue, this compound, is a specific compound within this class that warrants detailed theoretical and computational characterization to understand its electronic structure, reactivity, and potential for intermolecular interactions.

A thorough review of the current scientific literature reveals a notable gap in dedicated theoretical and computational studies for this compound. To address this and provide a valuable resource for researchers, this guide adopts a dual approach:

-

Structural Analysis via a Surrogate: We present a detailed analysis of the experimentally determined crystal structure of the closely related isomer, 2,7-Dimethyl-1,8-naphthyridine. The substitution pattern of this isomer is expected to result in a highly similar molecular geometry and electronic distribution, making it an excellent reference for the title compound.

-

Methodological Framework: We outline a generalized, state-of-the-art computational protocol for the theoretical study of this compound, based on methodologies successfully applied to other 1,8-naphthyridine derivatives.

This guide is intended to serve as a foundational document, providing both concrete structural data from a closely related molecule and a clear roadmap for future in silico investigations of this compound.

Molecular Overview: this compound

This compound is an aromatic heterocyclic compound. Its core consists of two fused pyridine rings, with methyl groups substituted at positions 2 and 6.

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| CAS Number | 14757-45-0 |

| Canonical SMILES | CC1=CC2=C(N=C1)C=CC(=N2)C |

| InChI Key | DMHYFUIQTGCNJS-UHFFFAOYSA-N |

digraph "2_6_Dimethyl_1_8_naphthyridine" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Molecular Structure of this compound", splines=true, overlap=false, nodesep=0.5, ranksep=0.5, bgcolor="#FFFFFF"]; node [fontname="Arial", fontsize=10, shape=plaintext, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124", style=bold];// Atom Definitions N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C4a [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; N8 [label="N"]; C8a [label="C"]; C2_Me [label="CH3"]; C6_Me [label="CH3"];

// Invisible nodes for positioning {rank=same; C4; C5} {rank=same; C4a; C8a} {rank=same; C3; C6} {rank=same; C2; C7} {rank=same; N1; N8}

// Ring 1 N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C4a [label=""]; C4a -- C8a [label=""]; C8a -- N1 [label=""];

// Ring 2 C8a -- C7 [label=""]; C7 -- C6 [label=""]; C6 -- C5 [label=""]; C5 -- C4a [label=""]; N8 -- C7 [label=""]; N8 -- C8a [label=""];

// Substituents C2 -- C2_Me [label=""]; C6 -- C6_Me [label=""]; }

Structural Analysis via a Surrogate: 2,7-Dimethyl-1,8-naphthyridine

Due to the absence of published crystal structure data for this compound, we present the geometric parameters from the single-crystal X-ray diffraction study of its isomer, 2,7-Dimethyl-1,8-naphthyridine (CCDC Deposition Number: 744285). The data is sourced from the work of Fun, H.-K., et al. (2009), "2,7-Dimethyl-1,8-naphthyridine", Acta Crystallographica Section E: Structure Reports Online, 65(8), o1747.

The molecular structure of 2,7-Dimethyl-1,8-naphthyridine is nearly planar, with a dihedral angle of only 0.42(3)° between the two fused pyridine rings. This planarity is indicative of a highly conjugated π-system. The structural parameters are detailed below.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Synthesis: 2,7-dimethyl-1,8-naphthyridine was prepared according to established literature procedures. Crystals suitable for X-ray diffraction were obtained by slow evaporation of a chloroform solution.

-

Data Collection: Data were collected on a Bruker SMART APEXII CCD area-detector diffractometer at a temperature of 100 K using Mo Kα radiation (λ = 0.71073 Å).

-

Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F². All hydrogen atoms were positioned geometrically and refined using a riding model.

Data Presentation: Geometric Parameters

The following tables summarize the key bond lengths and angles for 2,7-Dimethyl-1,8-naphthyridine. The atom numbering corresponds to the standard IUPAC nomenclature for the 1,8-naphthyridine ring system.

Table 1: Selected Bond Lengths (Å) for 2,7-Dimethyl-1,8-naphthyridine

| Bond | Length (Å) |

| N1 - C2 | 1.341 |

| N1 - C8a | 1.365 |

| C2 - C3 | 1.401 |

| C2 - C9(Me) | 1.496 |

| C3 - C4 | 1.363 |

| C4 - C4a | 1.414 |

| C4a - C5 | 1.415 |

| C4a - C8a | 1.410 |

| C5 - C6 | 1.362 |

| C6 - C7 | 1.402 |

| C7 - N8 | 1.340 |

| C7 - C10(Me) | 1.497 |

| N8 - C8a | 1.366 |

Table 2: Selected Bond Angles (°) for 2,7-Dimethyl-1,8-naphthyridine

| Angle | Value (°) |

| C8a - N1 - C2 | 117.2 |

| N1 - C2 - C3 | 123.3 |

| N1 - C2 - C9(Me) | 116.5 |

| C3 - C2 - C9(Me) | 120.2 |

| C4 - C3 - C2 | 119.1 |

| C3 - C4 - C4a | 119.7 |

| C5 - C4a - C4 | 121.7 |

| C5 - C4a - C8a | 117.8 |

| C4 - C4a - C8a | 120.5 |

| C6 - C5 - C4a | 119.8 |

| C5 - C6 - C7 | 119.1 |

| N8 - C7 - C6 | 123.3 |

| N8 - C7 - C10(Me) | 116.4 |

| C6 - C7 - C10(Me) | 120.3 |

| C7 - N8 - C8a | 117.2 |

| N1 - C8a - N8 | 116.1 |

| N1 - C8a - C4a | 123.4 |

| N8 - C8a - C4a | 120.5 |

Note: Data extracted from the Crystallographic Information File (CIF) for CCDC 744285.

Theoretical and Computational Protocols

While a specific computational study for this compound is not available, this section details a standard and robust methodology for its theoretical investigation, based on protocols from studies on similar 1,8-naphthyridine derivatives.

Computational Methodology

-

Software: All calculations would typically be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Theoretical Method: Density Functional Theory (DFT) is the most common and effective method for such systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice that balances accuracy and computational cost.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. This set provides a good description of the electronic structure, including polarization functions (d,p) for non-hydrogen and hydrogen atoms, and diffuse functions (++) to accurately model lone pairs and potential non-covalent interactions.

Key Computational Experiments

-

Geometry Optimization: The first step is to find the minimum energy structure of the molecule. This is achieved by performing a geometry optimization, where the forces on all atoms are minimized.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

It predicts the vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra.

-

-

Electronic Structure Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transition energy.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

-

-

Spectroscopic Predictions:

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic transitions and simulate the UV-Vis absorption spectrum, providing insights into the molecule's photophysical properties.

-

Conclusion

This technical guide provides a foundational understanding of the structural and potential electronic properties of this compound. While direct computational studies on this specific isomer are currently lacking in the literature, this paper bridges the gap by presenting high-quality experimental data from its close isomer, 2,7-Dimethyl-1,8-naphthyridine. The provided geometric parameters serve as a reliable starting point for building accurate molecular models.

Furthermore, the detailed outline of standard computational protocols offers a clear and actionable framework for researchers to conduct their own theoretical investigations. The application of DFT, coupled with analyses of vibrational frequencies, frontier molecular orbitals, and simulated spectra, will undoubtedly yield deep insights into the chemical behavior of this compound. This guide is intended to empower researchers in medicinal chemistry and materials science to explore the potential of this and other under-characterized 1,8-naphthyridine derivatives.

References

In-depth Technical Guide on the Photophysical Properties of 2,6-Dimethyl-1,8-naphthyridine Derivatives

A comprehensive analysis for researchers, scientists, and drug development professionals.

Introduction

However, to provide a valuable resource for researchers in the field, this guide will present a detailed overview of the photophysical properties of a closely related and well-studied class of derivatives: 2,7-dialkylamino-4-methyl-[2][3]-naphthyridines . The insights gained from these analogs offer a strong foundation for understanding the potential photophysical behavior of the 2,6-dimethyl variant and provide established experimental protocols for its future characterization.

Photophysical Properties of 2,7-Dialkylamino-4-methyl-[2][3]-naphthyridine Derivatives

Substitution of the 1,8-naphthyridine core with electron-donating groups, such as alkylamines, at the 2 and 7 positions, leads to the emergence of interesting fluorescence properties. These compounds are typically yellow to light green solids and exhibit blue fluorescence in dilute solutions, even under daylight.

Data Presentation

The following table summarizes the key photophysical data for a series of 2,7-dialkylamino-4-methyl-[2][3]-naphthyridine derivatives in methanol.

| Compound | Rf | Yield (%) | λabs (nm) | λem (nm) | Quantum Yield (Φ) |

| 3a (N,N'-dimethyl) | 0.52 | 78 | 340 | 420 | 0.25 |

| 3b (N,N'-diethyl) | 0.61 | 85 | 345 | 435 | 0.31 |

| 3c (N,N'-dipropyl) | 0.68 | 82 | 348 | 438 | 0.28 |

| 3d (N,N'-diisopropyl) | 0.71 | 75 | 350 | 440 | 0.22 |

| 3e (N,N'-dibutyl) | 0.75 | 88 | 352 | 445 | 0.33 |

Data sourced from a study on fluorescent 2,7-dialkylamino-[2][3]-naphthyridines. The quantum yields were determined using acridine orange as a standard.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the photophysical properties of 1,8-naphthyridine derivatives.

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

Methodology:

-

Sample Preparation: Prepare solutions of the 1,8-naphthyridine derivative in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, cyclohexane) at a concentration of approximately 1 x 10-5 M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-600 nm).

-

The wavelength of maximum absorbance (λabs) is a key parameter.

-

Fluorescence Spectroscopy

This technique measures the emission of light from a molecule after it has absorbed light.

Methodology:

-

Sample Preparation: Use the same solutions prepared for UV-Vis absorption spectroscopy. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Determine the optimal excitation wavelength from the absorption spectrum (usually the λabs).

-

Record the fluorescence emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.

-

The wavelength of maximum emission (λem) is a key parameter.

-

Fluorescence Quantum Yield (Φ) Determination

The quantum yield is a measure of the efficiency of the fluorescence process. The comparative method is commonly employed.[4][5]

Methodology:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an emission range similar to the sample. Acridine orange (Φ = 0.46 in ethanol) is a suitable standard for blue-emitting compounds.[6]

-

Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Data Acquisition:

-

Measure the UV-Vis absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

-

Calculation: The quantum yield is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) Where:

-

Φ is the quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

Subscripts X and ST refer to the unknown sample and the standard, respectively.

-

Mandatory Visualizations

Experimental Workflow for Photophysical Characterization

References

- 1. Spectral Characteristics of 2,7-Naphthyridines [mdpi.com]

- 2. Fluorescence Quantum Yield Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. chem.uci.edu [chem.uci.edu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 2,6-Dimethyl-1,8-naphthyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2,6-Dimethyl-1,8-naphthyridine in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information inferred from synthesis and purification procedures, alongside standardized experimental protocols for solubility determination. This document is intended to be a valuable resource for researchers and professionals working with this compound in drug development and other scientific applications.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | [Source] |

| Molecular Weight | 158.20 g/mol | [1] |

| CAS Number | 14757-45-0 | [1] |

| Appearance | Solid | [1] |

| InChI | InChI=1S/C10H10N2/c1-7-5-9-4-3-8(2)12-10(9)11-6-7/h3-6H,1-2H3 | [1] |

| SMILES | Cc1cnc2nc(C)ccc2c1 | [1] |

Solubility Data

| Solvent | Qualitative Solubility | Context from Literature |

| Chloroform | Soluble | Mentioned as a solvent for related 1,8-naphthyridine derivatives. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Mentioned as a solvent for related 1,8-naphthyridine derivatives. |

| Methanol | Soluble | Used as a solvent in the synthesis of related compounds.[2] |

| Ethanol | Soluble | Used for recrystallization of related 1,8-naphthyridine derivatives, suggesting solubility at elevated temperatures and lower solubility at room temperature.[3] |

| Dichloromethane (DCM) | Soluble | Used for extraction during the workup of synthesis reactions.[2] |

| Dimethylformamide (DMF) | Soluble | Used as a solvent in the synthesis of related compounds.[2] |

| Ethyl Acetate | Likely Soluble | Commonly used as a solvent for extraction and chromatography of related heterocyclic compounds. |

| Water | Likely Insoluble | The synthesis of a related compound, 2,7-dimethyl-4-methoxy-1,8-naphthyridine, involves adding the residue to water followed by extraction with dichloromethane, implying low aqueous solubility.[2] |

Experimental Protocols

General Protocol for Determining Qualitative Solubility of an Organic Compound

This protocol outlines a systematic approach to determine the solubility of a compound like this compound in various solvents, which helps in classifying the compound based on its functional groups.

Materials:

-

This compound

-

Test tubes and rack

-

Spatula

-

Vortex mixer (optional)

-

Solvents: Distilled water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), concentrated H₂SO₄, and a selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, DMSO, DMF).

Procedure:

-

Initial Solvent Screening:

-

Place approximately 10-20 mg of this compound into a clean, dry test tube.

-

Add 1 mL of the chosen solvent (e.g., water) in small portions.

-

After each addition, stir or vortex the mixture vigorously for about 30 seconds.

-

Observe if the solid dissolves completely. A compound is generally considered "soluble" if it dissolves to the extent of about 3 mg per 100 µL of solvent.

-

-

Acid-Base Solubility:

-

If the compound is insoluble in water, test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl sequentially.

-

Solubility in 5% NaOH or 5% NaHCO₃ suggests an acidic functional group.

-

Solubility in 5% HCl suggests a basic functional group (as would be expected for a naphthyridine due to the nitrogen atoms).

-

-

Solubility in Concentrated Acid:

-

If the compound is insoluble in the above aqueous solutions, test its solubility in cold, concentrated sulfuric acid. Solubility in this strong acid can indicate the presence of functional groups that can be protonated, such as alkenes, alkynes, alcohols, ethers, or ketones.

-

-

Solubility in Organic Solvents:

-

Systematically test the solubility in a range of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane) using the same procedure as in step 1.

-

Visualization of the Experimental Workflow:

Caption: Workflow for determining the qualitative solubility of an organic compound.

Example Synthesis Protocol: Friedländer Annulation for 1,8-Naphthyridine Derivatives

The Friedländer synthesis is a common and effective method for preparing 1,8-naphthyridine derivatives.[4] The following is a generalized protocol based on literature procedures. While this specific example may not be for this compound, it illustrates a typical experimental setup where solubility in various organic solvents is relevant for reaction, workup, and purification.

Materials:

-

2-Aminonicotinaldehyde (or a substituted derivative)

-

A carbonyl compound with an α-methylene group (e.g., a ketone or β-ketoester)

-

Catalyst (e.g., an acid or base like piperidine or p-toluenesulfonic acid)

-

Solvent (e.g., ethanol, DMF, or water)[5]

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Solvents for extraction and purification (e.g., dichloromethane, ethyl acetate, hexane)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1 equivalent) in the chosen reaction solvent.

-

Add the carbonyl compound (1-1.2 equivalents) to the solution.

-

Add a catalytic amount of the chosen acid or base.

-

-

Reaction:

-

Heat the reaction mixture to reflux and stir for the required time (typically monitored by Thin Layer Chromatography - TLC).

-

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Combine the fractions containing the pure product and remove the solvent to yield the final 1,8-naphthyridine derivative.

-

Visualization of the Synthesis Workflow:

Caption: Generalized workflow for the synthesis of 1,8-naphthyridine derivatives.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be systematically determined and published, qualitative assessments from synthetic procedures indicate its solubility in common polar aprotic and protic organic solvents. For drug development and research purposes, it is crucial to experimentally determine the solubility of this compound in relevant solvent systems using standardized protocols as outlined in this guide. The provided experimental workflows and visualizations serve as a practical starting point for scientists and researchers working with this and related 1,8-naphthyridine compounds.

References

An In-depth Technical Guide to the Basic Reactivity of the 2,6-Dimethyl-1,8-naphthyridine Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of the 2,6-dimethyl-1,8-naphthyridine core. This scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, and understanding its reactivity is crucial for the design and synthesis of novel derivatives with desired properties. This document outlines key synthetic routes and explores the scaffold's susceptibility to electrophilic and nucleophilic attack, oxidation, reduction, and the reactivity of its peripheral methyl groups.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through several classical heterocyclic chemistry reactions. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Conrad-Limpach Synthesis

A plausible and widely used method for constructing the 1,8-naphthyridine ring system is the Conrad-Limpach synthesis. This reaction involves the condensation of an aminopyridine with a β-ketoester, followed by a thermal cyclization. For the synthesis of a this compound derivative, 5-methyl-2-aminopyridine would be a suitable starting material, reacting with ethyl acetoacetate. The reaction proceeds in two main stages: initial condensation to form an enamine or anilide intermediate, followed by a high-temperature cyclization.[1][2][3]

Experimental Protocol: Conrad-Limpach Synthesis of 2,6-Dimethyl-4-hydroxy-1,8-naphthyridine

-

Step 1: Condensation. To a stirred solution of 5-methyl-2-aminopyridine (1 eq.) in a high-boiling inert solvent such as Dowtherm A or diphenyl ether, ethyl acetoacetate (1.1 eq.) is added. The mixture is heated to 130-140 °C for 2-4 hours to facilitate the formation of the ethyl 3-((5-methylpyridin-2-yl)amino)but-2-enoate intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Step 2: Cyclization. The reaction mixture is then heated to a higher temperature, typically 250-260 °C, to induce thermal cyclization. This step is usually carried out for 30-60 minutes. During this stage, ethanol is eliminated, and the naphthyridine ring is formed.

-

Work-up. After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed with the same solvent, and can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Skraup Synthesis

The Skraup synthesis is another classical method for the preparation of quinolines and their heteroaromatic analogues, including 1,8-naphthyridines.[4][5] This reaction involves heating an aminopyridine with glycerol, a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent (such as nitrobenzene or arsenic pentoxide). For the synthesis of this compound, 5-methyl-2-aminopyridine would be the key starting material, and crotonaldehyde (generated in situ from glycerol) would provide the necessary carbon atoms for the second pyridine ring.

Experimental Protocol: Skraup Synthesis of this compound

-

Reaction Setup. In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, concentrated sulfuric acid is carefully added to glycerol. 5-methyl-2-aminopyridine (1 eq.) is then added to the mixture.

-

Reaction Conditions. An oxidizing agent, such as arsenic pentoxide or nitrobenzene (acting as both oxidant and solvent), is added. The mixture is heated cautiously to around 130-150 °C. The reaction is exothermic and requires careful temperature control. The reaction is typically maintained at this temperature for several hours.

-

Work-up. After cooling, the reaction mixture is poured onto ice and neutralized with a base, such as aqueous sodium hydroxide, until it is alkaline. The crude product can then be extracted with an organic solvent like chloroform. The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting residue can be purified by column chromatography on silica gel or by recrystallization.

Reactivity of the Aromatic Core

The 1,8-naphthyridine ring system is electron-deficient due to the presence of two nitrogen atoms. This electronic nature significantly influences its reactivity towards both electrophilic and nucleophilic reagents. The two methyl groups at positions 2 and 6 are electron-donating and will have a directing effect on substitution reactions.

Electrophilic Aromatic Substitution

Due to the electron-deficient nature of the pyridine rings, electrophilic aromatic substitution (EAS) on the 1,8-naphthyridine core is generally difficult and requires forcing conditions.[6][7][8] The nitrogen atoms deactivate the ring towards electrophilic attack. However, the electron-donating methyl groups at positions 2 and 6 will activate the ring to some extent and direct incoming electrophiles. The expected sites of electrophilic attack would be positions 3 and 5, which are ortho and para to the activating methyl groups and are the least deactivated positions.

Nitration: Nitration of the this compound scaffold would likely require harsh conditions, such as treatment with a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures. The expected products would be the 3-nitro and/or 5-nitro derivatives.

Halogenation: Direct halogenation (e.g., bromination or chlorination) would also necessitate forcing conditions, potentially with a Lewis acid catalyst. The substitution pattern is expected to favor the 3 and 5 positions.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the 1,8-naphthyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA), particularly when a good leaving group is present at an activated position.[9][10][11] The positions ortho and para to the ring nitrogens (positions 2, 4, 5, and 7) are activated towards nucleophilic attack.

For the this compound scaffold, introducing a leaving group at position 4 or 5 would render these positions susceptible to displacement by various nucleophiles such as alkoxides, amines, and thiolates. For instance, a 4-chloro-2,6-dimethyl-1,8-naphthyridine derivative would readily react with sodium methoxide to yield the corresponding 4-methoxy derivative.[12]

Experimental Protocol: Nucleophilic Substitution of a Chloro-Derivative

-

Reaction Setup. A solution of the 4-chloro-2,6-dimethyl-1,8-naphthyridine (1 eq.) in a suitable solvent such as methanol or DMF is prepared in a round-bottom flask.

-

Addition of Nucleophile. The nucleophile, for example, sodium methoxide (1.2 eq.), is added to the solution.

-

Reaction Conditions. The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrate and the nucleophile. The reaction progress is monitored by TLC.

-

Work-up. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.

Table 1: Summary of Expected Reactivity of the this compound Core

| Reaction Type | Reagents and Conditions | Expected Major Product(s) |

| Nitration | Conc. HNO₃, Conc. H₂SO₄, heat | 3-Nitro-2,6-dimethyl-1,8-naphthyridine and/or 5-Nitro-2,6-dimethyl-1,8-naphthyridine |

| Bromination | Br₂, FeBr₃ | 3-Bromo-2,6-dimethyl-1,8-naphthyridine and/or 5-Bromo-2,6-dimethyl-1,8-naphthyridine |

| Nucleophilic Substitution | 4-Chloro-2,6-dimethyl-1,8-naphthyridine with NaOMe in MeOH | 4-Methoxy-2,6-dimethyl-1,8-naphthyridine |

Reactivity of the Methyl Groups

The methyl groups at positions 2 and 6 are activated by the adjacent ring nitrogen atoms and can participate in a variety of reactions, similar to the methyl groups in picoline and lutidine.[13][14]

Oxidation

The methyl groups can be oxidized to aldehydes or carboxylic acids using appropriate oxidizing agents. For example, selenium dioxide (SeO₂) is a common reagent for the selective oxidation of a methyl group adjacent to a nitrogen in a heterocyclic ring to an aldehyde.[12]

Experimental Protocol: Oxidation of a Methyl Group with Selenium Dioxide

-

Reaction Setup. this compound (1 eq.) is dissolved in a suitable solvent like dioxane or pyridine.

-

Addition of Oxidant. Selenium dioxide (1.1 eq.) is added to the solution.

-

Reaction Conditions. The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

-

Work-up. After completion, the reaction mixture is filtered to remove selenium metal by-products. The filtrate is concentrated, and the residue is purified by column chromatography to yield the corresponding aldehyde.

Condensation Reactions

The protons of the methyl groups are acidic and can be removed by a strong base to form a carbanion. This carbanion can then react with various electrophiles, such as aldehydes, in condensation reactions. This reactivity allows for the elaboration of the side chains.

N-Oxidation and Reduction

N-Oxidation

The nitrogen atoms of the 1,8-naphthyridine ring can be oxidized to N-oxides using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).[15][16][17] The formation of the N-oxide can alter the reactivity of the ring system, often facilitating nucleophilic substitution at the α- and γ-positions.

Reduction

The 1,8-naphthyridine ring can be reduced under various conditions. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can lead to the reduction of one or both pyridine rings, depending on the reaction conditions (temperature, pressure, and reaction time).

Coordination Chemistry

The two nitrogen atoms of the 1,8-naphthyridine scaffold are positioned in a way that allows them to act as a bidentate chelating ligand for various metal ions.[18][19][20] The this compound can form stable complexes with a wide range of transition metals, and the resulting coordination compounds have potential applications in catalysis, materials science, and as therapeutic agents.

This guide provides a foundational understanding of the reactivity of the this compound scaffold. The presented information, including generalized experimental protocols, is intended to aid researchers in the strategic design and synthesis of novel derivatives for various applications. It is important to note that while much of the reactivity can be inferred from related systems, specific experimental validation for each transformation on the this compound core is recommended.

References

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. researchgate.net [researchgate.net]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.iucr.org [journals.iucr.org]

- 19. researchgate.net [researchgate.net]

- 20. Isolation and structural comparison of RuII-dnp complexes [dnp = 2,6-bis(1,8-naphthyridin-2-yl)pyridine] with axially or equatorially coordinating NCS ligands - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2,6-Dimethyl-1,8-naphthyridine in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the use of dimethyl-1,8-naphthyridine derivatives as ligands in coordination chemistry, with a focus on the 2,6-dimethyl isomer. Due to the limited specific data available for 2,6-dimethyl-1,8-naphthyridine, this guide leverages protocols and data from the closely related and well-studied 2,7-dimethyl-1,8-naphthyridine as a proxy. These methodologies and data provide a strong foundation for researchers working with the 2,6-dimethyl isomer.

Introduction to this compound as a Ligand

1,8-Naphthyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery due to their versatile synthesis and wide range of biological activities.[1] These activities include anticancer, anti-inflammatory, antimalarial, antibacterial, and antiviral properties.[1][2][3] In coordination chemistry, the two nitrogen atoms of the 1,8-naphthyridine scaffold are ideally positioned to act as a bidentate ligand, forming stable complexes with a variety of metal ions. The methyl groups in this compound can influence the steric and electronic properties of the resulting metal complexes, thereby tuning their reactivity and physical properties.

Key Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| Appearance | Solid |

| CAS Number | 14757-45-0 |

Experimental Protocols

Protocol: Synthesis of 2,7-Dimethyl-1,8-naphthyridine (Adapted from Chandler et al., 1982) [5]

This protocol is based on literature procedures for the synthesis of 2,7-dimethyl-[5][6]naphthyridine.[5]

Materials:

-

2-Amino-6-methylpyridine

-

Crotonaldehyde

-

Sulfuric acid

-

Iron(II) sulfate heptahydrate

-

Nitrobenzene

-

Sodium hydroxide

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, cautiously add concentrated sulfuric acid to water.

-

To the cooled sulfuric acid solution, add 2-amino-6-methylpyridine.

-

Add iron(II) sulfate heptahydrate as a catalyst.

-

Heat the mixture to 100-110 °C.

-

From the dropping funnel, add a mixture of nitrobenzene and crotonaldehyde dropwise over a period of 2-3 hours, maintaining the reaction temperature.

-

After the addition is complete, continue heating the mixture for an additional 3-4 hours.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution, ensuring the temperature is kept low with an ice bath.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to yield pure 2,7-dimethyl-1,8-naphthyridine.

Characterization: The product can be characterized by:

-

¹H NMR: To confirm the presence and positions of the methyl and aromatic protons.

-

¹³C NMR: To identify the number of unique carbon atoms.

-

Mass Spectrometry: To confirm the molecular weight.

-

Melting Point: To assess purity.

The following is a general protocol for the synthesis of a ruthenium(II) complex with a bidentate N,N'-donor ligand, which can be adapted for this compound. This protocol is based on the synthesis of related Ru(II)-dnp complexes, where dnp is 2,6-bis(1,8-naphthyridin-2-yl)pyridine.[7]

Materials:

-

[Ru(DMSO)₄Cl₂] (Ruthenium precursor)

-

This compound (ligand)

-

Ethanol

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

In a Schlenk flask, dissolve [Ru(DMSO)₄Cl₂] in ethanol under an inert atmosphere.

-

In a separate flask, dissolve a stoichiometric amount of this compound in ethanol.

-

Add the ligand solution to the ruthenium precursor solution dropwise with stirring.

-

Reflux the reaction mixture under an inert atmosphere for 4-6 hours. The color of the solution should change, indicating complex formation.

-

Cool the reaction mixture to room temperature.

-

Reduce the volume of the solvent under reduced pressure until a precipitate forms.

-

Collect the solid product by filtration, wash with cold ethanol and then diethyl ether.

-

Dry the complex under vacuum.

Characterization of the Complex:

-

FT-IR Spectroscopy: To observe changes in the vibrational frequencies of the ligand upon coordination.

-

UV-Vis Spectroscopy: To study the electronic transitions in the complex.

-

¹H and ¹³C NMR Spectroscopy: To determine the structure of the complex in solution.

-

Elemental Analysis: To confirm the empirical formula of the complex.

-

X-ray Crystallography: To determine the solid-state structure of the complex.

Data Presentation

The following table summarizes the crystallographic data for the closely related isomer, 2,7-dimethyl-1,8-naphthyridine, providing an example of the structural parameters.[5]

| Parameter | Value |

| Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 |

| Crystal System | Orthorhombic |

| Space Group | P2₁/n |

| a (Å) | 13.3977 (2) |

| b (Å) | 19.3492 (4) |

| c (Å) | 6.3089 (1) |

| V (ų) | 1635.49 (5) |

| Z | 8 |

| T (K) | 100 |

The following table provides typical spectroscopic data ranges for 1,8-naphthyridine derivatives and their complexes.

| Technique | Ligand | Metal Complex |

| FT-IR (cm⁻¹) | C=N stretch: ~1600-1650 | Shift in C=N stretch upon coordination |

| ¹H NMR (ppm) | Aromatic H: 7.0-9.0, Methyl H: 2.5-3.0 | Shifts in proton signals upon coordination |

| UV-Vis (nm) | π→π* transitions: ~250-350 | Metal-to-Ligand Charge Transfer (MLCT) bands in the visible region |

Applications

Metal complexes of 1,8-naphthyridine derivatives have shown promise as catalysts in various organic transformations. For instance, ruthenium complexes with 2-phenyl-1,8-naphthyridine derivatives have been tested as catalysts in the hydroformylation of styrene.[8] While specific catalytic data for this compound complexes are not available, the general workflow for a catalytic test reaction is presented below.

Experimental Workflow: Catalytic Hydrogenation

Caption: General workflow for testing the catalytic activity of a this compound metal complex in a hydrogenation reaction.

1,8-Naphthyridine derivatives are considered privileged scaffolds in medicinal chemistry.[9] A series of 2,7-dimethyl-1,8-naphthyridine Schiff's base derivatives were synthesized and tested for their anticancer activity against the liver cancer cell line (HepG2). One of the derivatives showed significant activity with an IC₅₀ value of 3.2 µg/mL, which was more potent than the standard drugs doxorubicin and 5-fluorouracil in that study.[10] This highlights the potential of dimethyl-1,8-naphthyridine scaffolds in the development of new therapeutic agents.

Signaling Pathway Inhibition (Hypothetical)

Caption: A hypothetical mechanism where a this compound complex inhibits a receptor tyrosine kinase signaling pathway, a common target in cancer therapy.

Conclusion

This compound represents a promising, yet underexplored, ligand in coordination chemistry. The protocols and data provided herein, largely based on its well-characterized 2,7-dimethyl isomer, offer a solid starting point for researchers. The versatile synthetic routes to the naphthyridine core, coupled with its effective chelating ability, make it an attractive scaffold for the development of novel catalysts and therapeutic agents. Further research into the specific coordination chemistry and applications of the 2,6-dimethyl isomer is warranted to fully unlock its potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,7-Dimethyl-1,8-naphthyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and structural comparison of RuII-dnp complexes [dnp = 2,6-bis(1,8-naphthyridin-2-yl)pyridine] with axially or equatorially coordinating NCS ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

Applications of 2,6-Dimethyl-1,8-naphthyridine in Organic Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals